

Atecegatran Metoxil (C₂₂H₂₃ClF₂N₄O₅): A Technical Whitepaper

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Atecegatran Metoxil

Cat. No.: B1665813

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Abstract

Atecegatran metoxil (AZD0837) is a novel, orally administered prodrug of the potent, selective, and reversible direct thrombin inhibitor AR-H067637. Developed for the prevention of thromboembolic disorders, particularly stroke in patients with atrial fibrillation, it reached Phase II clinical development. This technical guide provides an in-depth overview of **Atecegatran Metoxil**, focusing on its mechanism of action, bioconversion, and the pharmacological properties of its active metabolite. It includes a summary of key quantitative data, detailed experimental protocols for its evaluation, and visualizations of the relevant biological pathways and experimental workflows.

Introduction

Thrombin, a serine protease, plays a central role in the coagulation cascade, making it a key target for anticoagulant therapies. Direct thrombin inhibitors (DTIs) offer a promising alternative to traditional anticoagulants like warfarin, with a more predictable anticoagulant response and fewer food and drug interactions. **Atecegatran metoxil** was developed as an oral DTI to address the need for safe and effective anticoagulation in patients with atrial fibrillation. As a prodrug, **Atecegatran metoxil** is converted in vivo to its active form, AR-H067637, which directly inhibits thrombin.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C22H23ClF2N4O5	PubChem
Molecular Weight	496.9 g/mol	PubChem
Synonyms	AZD0837, Atecegatran fexenetil	MedchemExpress, MedKoo Biosciences
IUPAC Name	(2S)-1-[(2R)-2-[3-chloro-5-(difluoromethoxy)phenyl]-2-hydroxyacetyl]-N-[[4-[(Z)-N'-methoxycarbamimidoyl]phenyl]methyl]azetidine-2-carboxamide	PubChem

Mechanism of Action and Pharmacodynamics

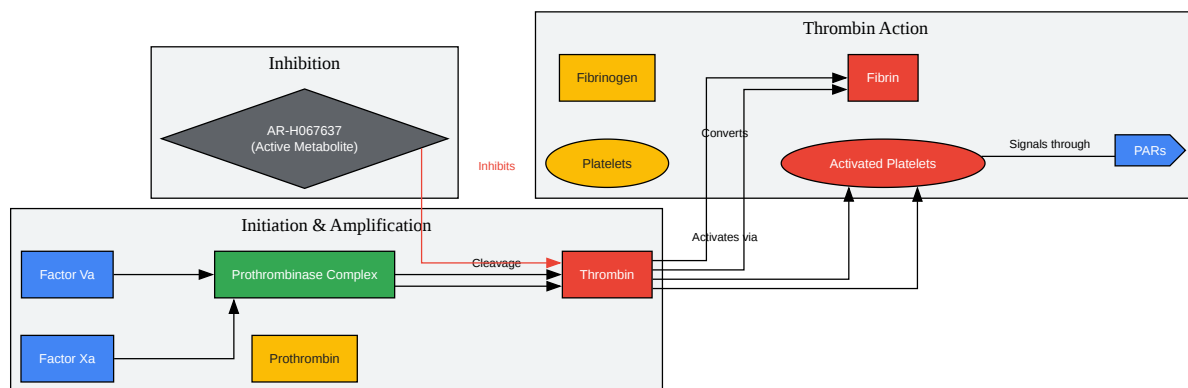
Atecegatran metoxil is a prodrug that undergoes bioconversion to the active moiety, AR-H067637.^[1] AR-H067637 is a potent, selective, and reversible direct inhibitor of thrombin (Factor IIa).^[1] By binding to the active site of thrombin, AR-H067637 prevents the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.^{[2][3]}

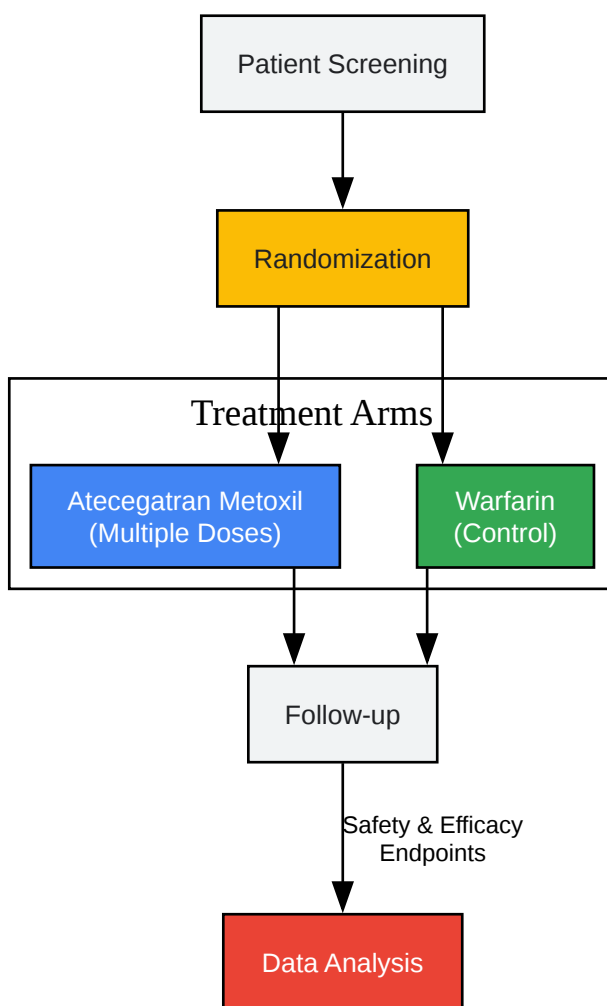
Thrombin Inhibition Kinetics

The inhibitory activity of AR-H067637 has been characterized through various in vitro assays.

Parameter	Value	Description
Ki (inhibition constant)	2-4 nM	A measure of the potency of AR-H067637 as a competitive inhibitor of thrombin.[4][5]
IC50 (Thrombin Generation)	0.6 μ M	The concentration of AR-H067637 required to inhibit 50% of free thrombin generation in platelet-poor plasma.[4]
IC50 (Thrombin-induced Platelet Aggregation)	0.9 nM	The concentration of AR-H067637 required to inhibit 50% of thrombin-induced platelet aggregation.[4]
IC50 (Thrombin Time)	93 nM	The concentration of AR-H067637 required to double the thrombin time in plasma.[1]
IC50 (Ecarin Clotting Time)	220 nM	The concentration of AR-H067637 required to double the ecarin clotting time in plasma.[1]

Signaling Pathway of Thrombin in Coagulation





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- To cite this document: BenchChem. [Atecegatran Metoxil (C₂₂H₂₃ClF₂N₄O₅): A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1665813#atecegatran-metoxil-molecular-formula-c22h23clf2n4o5]

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